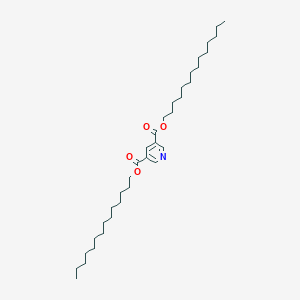
Ditetradecyl pyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecyl pyridine-3,5-dicarboxylate is a chemical compound derived from pyridine-3,5-dicarboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted at the 3 and 5 positions with carboxylate groups, each esterified with tetradecyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl pyridine-3,5-dicarboxylate typically involves the esterification of pyridine-3,5-dicarboxylic acid with tetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ditetradecyl pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Pyridine-3,5-dicarboxylic acid derivatives.
Reduction: Pyridine-3,5-dimethanol derivatives.
Substitution: Various substituted pyridine-3,5-dicarboxylate esters.
Applications De Recherche Scientifique
Ditetradecyl pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) for catalysis and energy storage.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of ditetradecyl pyridine-3,5-dicarboxylate involves its interaction with metal ions and biological molecules. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis and drug delivery. The ester groups can undergo hydrolysis in biological systems, releasing the active pyridine-3,5-dicarboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3,5-dicarboxylic acid: The parent compound, used in similar applications but lacks the hydrophobic tetradecyl groups.
Diethyl pyridine-3,5-dicarboxylate: A smaller ester derivative with different solubility and reactivity properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with amide groups, used in supramolecular chemistry.
Uniqueness
Ditetradecyl pyridine-3,5-dicarboxylate is unique due to its long hydrophobic alkyl chains, which enhance its solubility in non-polar solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and surface coatings.
Propriétés
Numéro CAS |
648880-78-8 |
|---|---|
Formule moléculaire |
C35H61NO4 |
Poids moléculaire |
559.9 g/mol |
Nom IUPAC |
ditetradecyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C35H61NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-34(37)32-29-33(31-36-30-32)35(38)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |
Clé InChI |
OGYSOKSYENAKII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


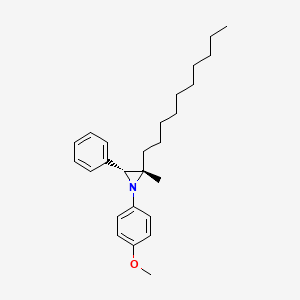

![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)
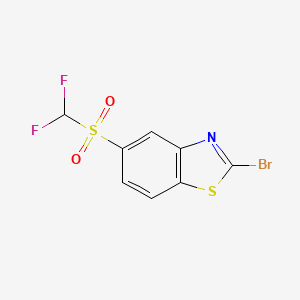
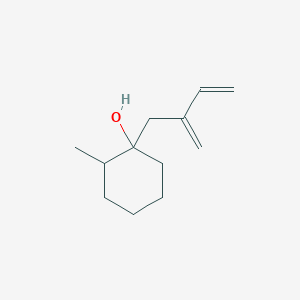
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
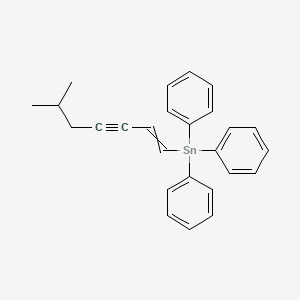
![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)
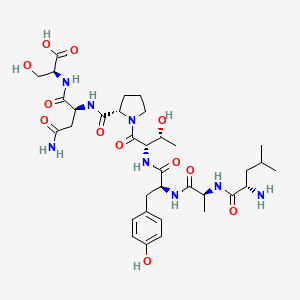
![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
